1-Bromo-4-fluoro-2-n-pentyloxybenzene
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Overview
Description
1-Bromo-4-fluoro-2-n-pentyloxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and a pentyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-fluoro-2-n-pentyloxybenzene typically involves the following steps:
Starting Material: The synthesis begins with 1-bromo-4-fluorobenzene.
Etherification: The pentyloxy group is introduced through an etherification reaction. This involves reacting 1-bromo-4-fluorobenzene with n-pentanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired ether compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-fluoro-2-n-pentyloxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a simpler hydrocarbon structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dehalogenated hydrocarbons.
Scientific Research Applications
1-Bromo-4-fluoro-2-n-pentyloxybenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of advanced materials such as liquid crystals and polymers.
Medicinal Chemistry: Investigated for potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Employed in the study of biological pathways and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-n-pentyloxybenzene involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and the pentyloxy group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and other applications.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Lacks the pentyloxy group, making it less versatile in certain reactions.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a nitro group instead of a pentyloxy group, leading to different reactivity and applications.
1-Bromo-2-fluorobenzene: The fluorine atom is positioned differently, affecting its chemical behavior.
Uniqueness
1-Bromo-4-fluoro-2-n-pentyloxybenzene is unique due to the combination of bromine, fluorine, and pentyloxy groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis, materials science, and medicinal chemistry.
Properties
IUPAC Name |
1-bromo-4-fluoro-2-pentoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO/c1-2-3-4-7-14-11-8-9(13)5-6-10(11)12/h5-6,8H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEDCIJNKDLVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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